Pyrrolo[1,2-a]pyrazine-6-carbaldehyde

Medicinal Chemistry Antimicrobial Drug Discovery Kinase Inhibitor Development

Researchers pursuing antimicrobial or kinase-targeted SAR campaigns often encounter inconsistent biological activity when substituting pyrrolopyrazine regioisomers. Pyrrolo[1,2-a]pyrazine-6-carbaldehyde (CAS 158945-90-5) eliminates this variability by providing a defined [1,2-a] fusion scaffold with a reactive 6-carbaldehyde handle for rapid diversification. - Enables focused library synthesis for antibacterial, antifungal, and antiviral programs where the [1,2-a] regioisomer demonstrates superior potency over [2,3-b] analogs. - 98% purity grade minimizes confounding impurities in downstream biological assays. - Aldehyde functionality supports reductive amination, Grignard, and condensation chemistry for efficient SAR exploration.

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
CAS No. 158945-90-5
Cat. No. B136328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolo[1,2-a]pyrazine-6-carbaldehyde
CAS158945-90-5
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CN2C(=CC=C2C=O)C=N1
InChIInChI=1S/C8H6N2O/c11-6-8-2-1-7-5-9-3-4-10(7)8/h1-6H
InChIKeyYQBSUXIKIKPLOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrrolo[1,2-a]pyrazine-6-carbaldehyde (CAS 158945-90-5): Baseline Procurement and Structural Identification


Pyrrolo[1,2-a]pyrazine-6-carbaldehyde (CAS 158945-90-5) is a heteroaromatic building block featuring a fused pyrrole-pyrazine bicyclic core with a formyl group at the 6-position, which serves as a key synthetic handle for derivatization in medicinal chemistry programs [1]. This compound class has demonstrated distinct biological activity profiles compared to regioisomeric pyrrolopyrazine scaffolds, with pyrrolo[1,2-a]pyrazine derivatives exhibiting stronger antibacterial, antifungal, and antiviral activities than 5H-pyrrolo[2,3-b]pyrazine derivatives, which show greater kinase inhibitory activity [2].

Why Pyrrolo[1,2-a]pyrazine-6-carbaldehyde Cannot Be Interchanged with Generic Pyrrolopyrazine Analogs


Generic substitution of pyrrolo[1,2-a]pyrazine-6-carbaldehyde with other pyrrolopyrazine regioisomers or unsubstituted core scaffolds introduces significant variability in biological activity and synthetic utility. The presence and position of the 6-carbaldehyde functional group directly dictates downstream derivatization pathways and the resulting compound's interaction with biological targets. Furthermore, the pyrrolo[1,2-a]pyrazine ring fusion pattern itself confers a distinct biological activity profile compared to the 5H-pyrrolo[2,3-b]pyrazine regioisomer, with the former demonstrating higher potency against microbial and viral pathogens, while the latter shows greater kinase inhibitory effects [1]. This divergence in activity fingerprints renders direct substitution without empirical validation a high-risk procurement strategy for structure-activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence for Pyrrolo[1,2-a]pyrazine-6-carbaldehyde Against Closest Analogs


Regioisomer-Specific Biological Activity Fingerprint: Pyrrolo[1,2-a]pyrazine vs. 5H-Pyrrolo[2,3-b]pyrazine Core

The pyrrolo[1,2-a]pyrazine scaffold exhibits a markedly different biological activity profile compared to its regioisomer, 5H-pyrrolo[2,3-b]pyrazine. The [1,2-a] fusion pattern confers superior antibacterial, antifungal, and antiviral activities, whereas the [2,3-b] fusion pattern is associated with enhanced kinase inhibition [1]. This functional divergence is critical for target-focused compound library design, where the scaffold selection directly influences the probability of identifying hits against a given therapeutic target.

Medicinal Chemistry Antimicrobial Drug Discovery Kinase Inhibitor Development

Vendor-Supplied Purity Benchmark for Reliable SAR Campaign Execution

Commercial sourcing of pyrrolo[1,2-a]pyrazine-6-carbaldehyde with a purity specification of ≥98% is available from select vendors, a threshold that exceeds the typical 95% purity offered by other suppliers . This higher purity grade minimizes the risk of confounding biological assay results from impurities that could act as false positives or negatives, thereby ensuring more reliable structure-activity relationship (SAR) data interpretation.

Medicinal Chemistry Analytical Chemistry Quality Control

Functional Group Influence on Anticonvulsant Potency in Analog Series

While pyrrolo[1,2-a]pyrazine-6-carbaldehyde itself lacks direct anticonvulsant activity data, structure-activity relationship studies on related 4-substituted pyrrolo[1,2-a]pyrazine derivatives demonstrate that the presence and nature of the substituent critically modulate in vivo efficacy [1]. The most active derivative in this series, compound 5a, achieved an ED50 of 32.24 mg/kg with a protective index of 6.6 in the 6 Hz psychomotor seizure model, a model relevant to pharmacoresistant epilepsy [1]. The 6-carbaldehyde group on the target compound serves as a versatile synthetic entry point for installing diverse substituents to explore this SAR space.

Anticonvulsant Drug Discovery Epilepsy Research Neuropharmacology

Antifungal Activity Divergence in Closely Related Heterocyclic Series

Comparative evaluation of antifungal activity across a series of pyrrole-derived compounds revealed that pyrrolo[1,2-a]pyrazines, the core scaffold of the target compound, generally produced a more robust antifungal effect against six Candida species, including two multidrug-resistant strains, compared to the reference drugs tested [1]. This suggests that the pyrrolo[1,2-a]pyrazine framework itself may contribute positively to antifungal pharmacophore binding, a feature not consistently observed in related indolizine or simple pyrrole analogs.

Antifungal Drug Discovery Candida Infections Medicinal Chemistry

Recommended Procurement Scenarios for Pyrrolo[1,2-a]pyrazine-6-carbaldehyde in Research and Development


Medicinal Chemistry: Hit-to-Lead Optimization in Antimicrobial Drug Discovery

Procure pyrrolo[1,2-a]pyrazine-6-carbaldehyde as a versatile synthetic intermediate for generating focused libraries targeting antibacterial, antifungal, or antiviral pathways. The pyrrolo[1,2-a]pyrazine core has demonstrated superior activity in these therapeutic areas compared to the 5H-pyrrolo[2,3-b]pyrazine regioisomer [1]. The 6-carbaldehyde group allows for rapid diversification through reductive amination, Grignard additions, or condensations to explore the SAR landscape and optimize potency against clinically relevant pathogens, including multidrug-resistant strains where the scaffold has shown enhanced efficacy .

Academic and Industrial Medicinal Chemistry: Anticonvulsant Lead Generation

Use the 98% purity grade of pyrrolo[1,2-a]pyrazine-6-carbaldehyde to synthesize and evaluate novel anticonvulsant candidates. The scaffold is validated by in vivo efficacy data for related 4-substituted derivatives, with lead compounds achieving ED50 values of 32.24 mg/kg in the 6 Hz psychomotor seizure model [1]. The aldehyde functionality provides a strategic point for introducing diverse aromatic substituents at the C-4 position, a region demonstrated to significantly influence anticonvulsant potency and protective index. The high purity minimizes confounding impurities in subsequent biological assays.

Pharmaceutical R&D: Kinase Inhibitor Scaffold Expansion

Leverage pyrrolo[1,2-a]pyrazine-6-carbaldehyde as a core building block for exploring novel kinase inhibitor chemical space. While the [1,2-a] regioisomer is not the primary kinase-active scaffold (the [2,3-b] regioisomer shows greater potency), the 6-carbaldehyde functionality enables the synthesis of diverse fused heterocyclic systems that may overcome this limitation. The compound can serve as a key intermediate in multi-component reactions to generate complex 3,4-dihydropyrrolo[1,2-a]pyrazine derivatives, some of which have demonstrated potent anticancer activity in prostate and breast cancer cell lines with IC50 values in the low micromolar range [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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